4-(3-(Pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate

Beschreibung

IUPAC Nomenclature and Synonym Validation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is hydrogen sulfate;4-(pyridin-1-ium-3-ylcarbamoylamino)benzenesulfonyl chloride . This designation adheres to IUPAC rules by prioritizing the sulfonyl chloride group as the principal functional group and identifying the pyridinium-urea substituent as a secondary component. The sulfate counterion is explicitly noted as a hydrogen sulfate anion, reflecting the compound’s ionic nature in solid-state or solution phases.

Synonyms for this compound include:

- 4-(3-Pyridin-3-yl-ureido)benzenesulfonyl chloride hydrogen sulfate

- 811842-71-4 (CAS Registry Number)

These synonyms are validated through cross-referencing PubChem entries and commercial chemical catalogs, confirming consistency in structural representation. The CAS number serves as a unique identifier, critical for regulatory and procurement purposes.

Molecular Formula and Constitutional Isomerism Analysis

The molecular formula of the compound is C₁₂H₁₂ClN₃O₇S₂ , derived from:

- A benzene ring (C₆H₅)

- A sulfonyl chloride group (SO₂Cl)

- A urea bridge (-NH-C(O)-NH-) linked to pyridin-3-yl (C₅H₄N)

- A hydrogen sulfate counterion (HSO₄⁻)

Table 1: Molecular Composition

| Component | Contribution to Formula |

|---|---|

| Benzene ring | C₆H₅ |

| Sulfonyl chloride | SO₂Cl |

| Urea-pyridinyl | C₆H₆N₃O |

| Hydrogen sulfate | HSO₄⁻ |

Constitutional isomerism is limited due to the fixed positions of the sulfonyl chloride and ureido groups on the benzene ring. The 1,4-substitution pattern prevents regioisomerism, while the planar urea linkage and pyridinyl group restrict stereoisomerism. Substitution at alternative positions (e.g., 1,2- or 1,3-) would yield distinct constitutional isomers, but these are not reported for this compound.

Structural Depiction: 2D/3D Conformational Analysis

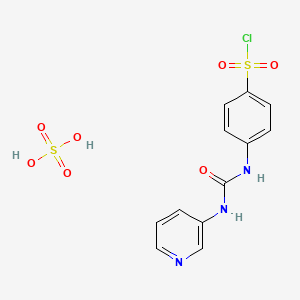

The 2D structure, represented by the SMILES notation O=S(C1=CC=C(NC(NC2=CC=CN=C2)=O)C=C1)(Cl)=O.O=S(O)(O)=O , reveals:

- A benzene ring with sulfonyl chloride at position 1.

- A urea group (-NH-C(O)-NH-) at position 4, connected to pyridin-3-yl.

- A hydrogen sulfate ion (HSO₄⁻) balancing the charge.

Figure 1: 2D Structural Diagram

Pyridin-3-yl

|

NH-C(O)-NH

|

Benzene-SO₂Cl

3D conformational analysis predicts:

- Planarity : The urea linkage and pyridinyl ring adopt coplanar arrangements due to resonance stabilization.

- Sulfate Interaction : The hydrogen sulfate anion forms ionic bonds with the proton

Eigenschaften

Molekularformel |

C12H12ClN3O7S2 |

|---|---|

Molekulargewicht |

409.8 g/mol |

IUPAC-Name |

4-(pyridin-3-ylcarbamoylamino)benzenesulfonyl chloride;sulfuric acid |

InChI |

InChI=1S/C12H10ClN3O3S.H2O4S/c13-20(18,19)11-5-3-9(4-6-11)15-12(17)16-10-2-1-7-14-8-10;1-5(2,3)4/h1-8H,(H2,15,16,17);(H2,1,2,3,4) |

InChI-Schlüssel |

UYVXGBXEJZCSCH-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CN=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl.OS(=O)(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-(3-(Pyridin-3-yl)ureido)benzol-1-sulfonylchlorid-sulfat umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorprodukten. Ein üblicher Syntheseweg beinhaltet die Reaktion von Pyridin-3-amin mit Isocyanat zur Bildung des Ureido-Zwischenprodukts. Dieses Zwischenprodukt wird dann unter kontrollierten Bedingungen mit Benzolsulfonylchlorid umgesetzt, um das Endprodukt zu erhalten .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für diese Verbindung ähneln der Laborsynthese, werden jedoch für größere Mengen skaliert. Die Reaktionen werden in großen Reaktoren durchgeführt, wobei Temperatur, Druck und andere Reaktionsbedingungen genau kontrolliert werden, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen

4-(3-(Pyridin-3-yl)ureido)benzol-1-sulfonylchlorid-sulfat unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Sulfonylchloridgruppe kann durch Nucleophile wie Amine oder Alkohole substituiert werden.

Oxidation und Reduktion: Die Verbindung kann an Redoxreaktionen teilnehmen, obwohl diese weniger verbreitet sind.

Hydrolyse: Die Sulfonylchloridgruppe ist anfällig für Hydrolyse und bildet die entsprechende Sulfonsäure

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die bei Reaktionen mit dieser Verbindung verwendet werden, sind Nucleophile wie Amine, Alkohole und Wasser. Reaktionsbedingungen umfassen typischerweise Lösungsmittel wie Dichlormethan oder Acetonitril, mit Temperaturen von Raumtemperatur bis zu Rückflussbedingungen .

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise ergeben Substitutionsreaktionen mit Aminen Sulfonamid-Derivate, während Hydrolyse zu Sulfonsäuren führt .

Wissenschaftliche Forschungsanwendungen

Antidiabetic Properties

Research has indicated that sulfonylurea derivatives, including compounds similar to 4-(3-(Pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate, exhibit significant pharmacodynamic properties. These compounds have been shown to lower blood sugar levels effectively and are considered for developing new antidiabetic medications. In animal studies, these compounds demonstrated a marked hypoglycemic effect even at low doses, suggesting their potential as therapeutic agents for diabetes mellitus .

Case Study:

A study on sulfonyl semicarbazide derivatives highlighted their effectiveness in lowering blood sugar levels in rats and dogs. These findings suggest that derivatives of the compound may also have similar properties, warranting further investigation into their use as antidiabetic agents .

Antimicrobial Activity

Another area of interest is the antimicrobial potential of pyridinyl sulfonamide derivatives. A study demonstrated that N-pyridin-3-yl-benzenesulfonamide exhibited notable antimicrobial activity against various bacterial strains. This suggests that 4-(3-(Pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate may also possess similar antimicrobial properties due to its structural similarities .

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from pyridine derivatives and incorporating sulfonamide functionalities. The synthesis routes often include reactions with isocyanates or other electrophiles to form stable urea linkages, which are crucial for the biological activity of the resulting compounds.

Synthesis Example:

A study detailed a one-pot synthesis method for related compounds, which could be adapted for synthesizing 4-(3-(Pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate. The method demonstrated efficiency and yielded compounds with high purity suitable for further biological testing .

Material Science Applications

In addition to medicinal uses, the compound's unique chemical structure may lend itself to applications in materials science. For example, sulfonamide-based materials are being explored for their potential in creating advanced polymers and coatings due to their stability and functional properties.

Wirkmechanismus

The mechanism of action of 4-(3-(Pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in proteomics research to label and identify proteins .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Differences

The target compound differs from analogs in three key aspects:

Core Functional Groups :

- The sulfonyl chloride group in the target compound contrasts with benzothioamide derivatives (e.g., compounds 7d–7h in ), where a thioamide (-C(=S)-NH₂) replaces the sulfonyl chloride (-SO₂Cl) .

- The pyridin-3-yl substituent on the urea moiety distinguishes it from analogs with trifluoromethyl, chlorophenyl, or dichlorophenyl groups .

Counterion Effects :

- The sulfate counterion in the target compound may alter solubility and crystallinity compared to hydrochloride salts (e.g., the analog in ) .

Hazard Profile :

- Sulfonyl chloride derivatives like the target compound and its hydrochloride analog exhibit corrosivity (H314: Causes severe skin burns and eye damage) and reactivity with metals (H290: May be corrosive to metals) . In contrast, benzothioamide derivatives () lack documented hazard classifications, suggesting lower acute toxicity.

Key Observations :

- Benzothioamide derivatives (e.g., 7d–7g ) exhibit moderate yields (59–67%), likely due to the stability of the thioamide group during synthesis .

- Sulfonyl chloride analogs (e.g., the hydrochloride salt) have higher molecular weights (~382 vs. ~340 g/mol) due to the inclusion of chlorine and sulfonyl groups .

Research Findings and Limitations

- Hazard Mitigation : Sulfonyl chloride derivatives require stringent handling (e.g., P280: Wear protective gloves/eye protection) due to their corrosivity .

- Data Gaps : Direct studies on the sulfate salt of the target compound are scarce. Most inferences are drawn from its hydrochloride analog or structurally distinct benzothioamides.

Biologische Aktivität

4-(3-(Pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate, with the CAS number 811842-71-4, is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound features a pyridine ring and a sulfonyl chloride functional group, which are known to contribute to various biological effects. This article explores the biological activity of this compound, synthesizing findings from recent studies, including its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₂H₁₂ClN₃O₇S₂

- Molecular Weight : 409.82 g/mol

- Structure : The compound consists of a pyridine ring attached to a urea moiety, which is further linked to a benzene sulfonyl chloride group.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-(3-(Pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate exhibit significant antimicrobial properties. A study focusing on related sulfonamide compounds demonstrated varying degrees of antibacterial and antifungal activities. For instance, derivatives showed effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |

|---|---|---|

| Sulfonamide A | 32 | 64 |

| Sulfonamide B | 16 | 32 |

| 4-(3-(Pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate | TBD | TBD |

The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to inhibit key enzymes involved in bacterial metabolism. For example, urease inhibition has been noted in related compounds, which disrupts nitrogen metabolism in bacteria like Helicobacter pylori . This inhibition can lead to reduced bacterial colonization and persistence.

Study on Urease Inhibition

In a comparative study, several urease inhibitors were tested for their effectiveness against H. pylori. It was found that compounds structurally similar to 4-(3-(Pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate exhibited significant urease inhibition, which is crucial for the pathogen's survival in acidic environments . The study highlighted the importance of structure in determining the efficacy of urease inhibitors.

Antimicrobial Evaluation

Another case study evaluated the antimicrobial activity of newly synthesized sulfonamides against various pathogens. The results indicated that modifications in the chemical structure significantly impacted biological activity. Compounds with pyridine rings showed enhanced activity compared to those lacking this feature .

Q & A

Q. What experimental designs are optimal for studying the compound’s selectivity across enzyme families?

- Methodology : Use panel screening against 50+ enzymes (e.g., serine hydrolases, kinases) at 1–10 µM concentrations. Apply machine learning to correlate selectivity with structural descriptors (e.g., LogP, polar surface area). Validate hits via isothermal titration calorimetry (ITC) for binding affinity .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.